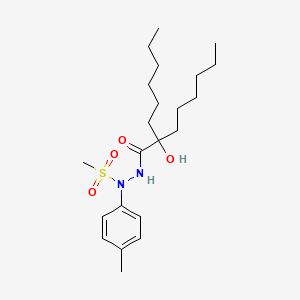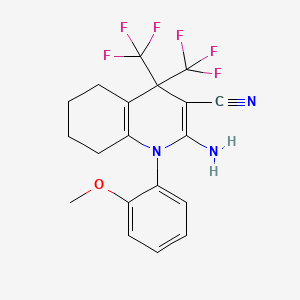
2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, trifluoromethyl groups, and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and introduction of trifluoromethyl groups through a series of reactions involving reagents such as trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives.
Scientific Research Applications
2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and quinoline core play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(o-methoxyphenyl)propane: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, but with different substituents and applications.
Uniqueness
2-Amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of trifluoromethyl groups and a quinoline core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H17F6N3O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-amino-1-(2-methoxyphenyl)-4,4-bis(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H17F6N3O/c1-29-15-9-5-4-8-14(15)28-13-7-3-2-6-11(13)17(18(20,21)22,19(23,24)25)12(10-26)16(28)27/h4-5,8-9H,2-3,6-7,27H2,1H3 |
InChI Key |
NMHYJSQFVFUCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(CCCC3)C(C(=C2N)C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11514301.png)
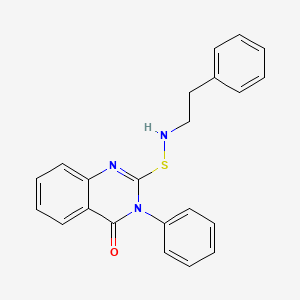
![6-tert-butyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11514317.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-methylbut-3-yn-2-yl)cyclopentanamine](/img/structure/B11514322.png)
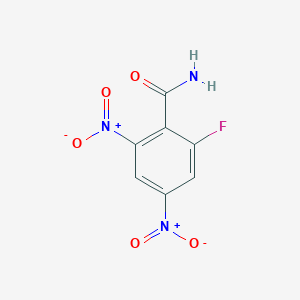
![4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine](/img/structure/B11514333.png)
amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11514341.png)
![1-butyl-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514347.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B11514348.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514362.png)
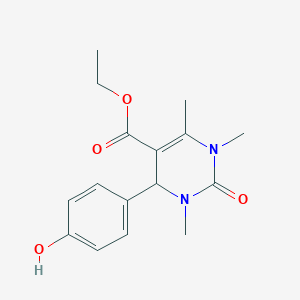
![4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid](/img/structure/B11514378.png)
